molecular formula C7H7F2NO B6157984 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol CAS No. 1820832-00-5

2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol

Cat. No.: B6157984
CAS No.: 1820832-00-5
M. Wt: 159.1
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Description

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO. It is characterized by the presence of a pyridine ring substituted with a difluoroethanol group. This compound is a colorless liquid that is soluble in water and most organic solvents. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with 1,1,2,2-tetrafluoroethylene to form 3,3,4,4-tetrafluoro-1-pyridinylpropionic acid. This intermediate is then reduced to 3,3,4,4-tetrafluoro-1-pyridinylethanol, which is subsequently reacted with hydrogen chloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The difluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanol group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol
  • 2,2-Difluoro-2-(pyridin-4-yl)ethan-1-ol
  • 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine

Uniqueness

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

CAS No.

1820832-00-5

Molecular Formula

C7H7F2NO

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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